(S)-1-(2-Bromophenyl)Ethanol

Catalog No.
S1495065
CAS No.
114446-55-8
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromophenyl)Ethanol

CAS Number

114446-55-8

Product Name

(S)-1-(2-Bromophenyl)Ethanol

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N

SMILES

CC(C1=CC=CC=C1Br)O

Canonical SMILES

CC(C1=CC=CC=C1Br)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O

Asymmetric Catalysis:

(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].

Medicinal Chemistry:

(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.

Material Science:

(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].

(S)-1-(2-Bromophenyl)ethanol, also known as (S)-(-)-2-bromo-1-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C8H9BrOC_8H_9BrO and a molar mass of approximately 201.06 g/mol. This compound features a bromine atom attached to a phenyl ring, specifically in the ortho position relative to the hydroxyl group. It is characterized by its melting point of 56-58°C and boiling point of 128°C at 15 mm Hg. The compound is recognized for its significance in organic synthesis and pharmaceutical applications, particularly as an intermediate for optically active compounds .

(S)-1-(2-Bromophenyl)ethanol can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid depending on the oxidizing agent used.
  • Reduction: This compound can be reduced to yield 1-(2-bromophenyl)ethane.
  • Nucleophilic Substitution: The bromine atom can be substituted with other functional groups using strong bases like sodium hydroxide or potassium tert-butoxide.

These reactions highlight its versatility in synthetic organic chemistry, enabling the formation of diverse derivatives and functionalized compounds.

(S)-1-(2-Bromophenyl)ethanol exhibits notable biological activities. It has been utilized as a test compound in studies evaluating its potential as a repellent against Aedes aegypti, the mosquito species known for transmitting diseases such as dengue and Zika virus. The compound's interactions with various enzymes and proteins suggest potential roles in biochemical pathways, influencing cellular processes and signaling mechanisms.

The synthesis of (S)-1-(2-Bromophenyl)ethanol typically involves several approaches:

  • Bromination of Phenethyl Alcohol: This method entails the bromination of phenethyl alcohol under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
  • Asymmetric Synthesis: A more advanced method involves asymmetric synthesis techniques, where specific catalysts are employed to enhance the yield and enantiomeric purity of the product. For example, utilizing dipropylene glycol dimethyl ether as a solvent in controlled reactions has yielded high enantiomeric excess .

(S)-1-(2-Bromophenyl)ethanol serves multiple applications across different fields:

  • Pharmaceuticals: It is an important intermediate in the synthesis of various optically active drugs, contributing to the development of therapeutic agents.
  • Material Science: The compound is utilized in synthesizing novel phosphines with sulfur-chelating arms, which have applications in catalysis and materials chemistry.
  • Biochemical Research: Its role as an end-capping reagent during polymer synthesis highlights its utility in creating complex materials with specific properties.

Studies involving (S)-1-(2-Bromophenyl)ethanol have revealed insights into its biochemical interactions. The compound has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules. These interactions can lead to changes in enzyme activity, affecting metabolic processes within cells. Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against biological targets.

Several compounds share structural similarities with (S)-1-(2-Bromophenyl)ethanol, each exhibiting unique properties:

Compound NameCAS NumberKey Features
2-Bromophenethyl alcohol5411-56-3Similar structure; different bromine position affects reactivity.
1-(2-Chlorophenyl)ethanolNot AvailableChlorine atom instead of bromine; alters chemical properties.
1-(2-Fluorophenyl)ethanolNot AvailableFluorine presence significantly changes reactivity.
2-Amino-1-(2-bromophenyl)ethanol71095-20-0Incorporates an amino group; potential for different biological activity.

The uniqueness of (S)-1-(2-Bromophenyl)ethanol lies in its specific combination of functional groups and the position of the bromine substituent, which influences both its reactivity and biological interactions compared to these similar compounds .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-(2-Bromophenyl)ethanol

Dates

Modify: 2023-08-15
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

Explore Compound Types